What are the properties of 4-Formyl-2-hydroxybenzoic acid?
What are the properties of 4-Formyl-2-hydroxybenzoic acid?
An In-depth Technical Guide to the Properties of 4-Formyl-2-hydroxybenzoic Acid
Introduction
4-Formyl-2-hydroxybenzoic acid, also known as 4-formylsalicylic acid, is a multifunctional organic compound that belongs to the family of hydroxybenzoic acids. As a derivative of salicylic acid, it incorporates three key functional groups: a carboxylic acid, a hydroxyl group, and an aldehyde (formyl) group, all attached to a central benzene ring. This unique combination of functionalities imparts a versatile chemical reactivity, making it a valuable building block and a molecule of interest in diverse scientific fields. Its applications are primarily explored in pharmaceuticals, agrochemicals, and materials science, where it serves as a precursor for the synthesis of more complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic characteristics, synthetic routes, biological activities, and safety protocols, tailored for researchers and professionals in drug development and chemical sciences.
Chemical Identity and Physical Properties
The fundamental identity and physical characteristics of 4-Formyl-2-hydroxybenzoic acid are summarized below. It is a solid, crystalline substance with solubility in polar solvents, a property conferred by its hydrophilic functional groups capable of hydrogen bonding.[1]
Table 1: Chemical Identifiers for 4-Formyl-2-hydroxybenzoic acid
| Identifier | Value | Reference |
| IUPAC Name | 4-formyl-2-hydroxybenzoic acid | [2] |
| Synonyms | 4-Formylsalicylic acid, 2-Hydroxy-4-formylbenzoic acid, Salicylaldehyde-4-carboxylic acid | [2][3] |
| CAS Number | 51572-88-4 | [2] |
| Molecular Formula | C₈H₆O₄ | [2] |
| Molecular Weight | 166.13 g/mol | [2] |
| Canonical SMILES | C1=CC(=C(C=C1C=O)O)C(=O)O | [2] |
| InChI Key | JQSSYLDZHAPSJO-UHFFFAOYSA-N | [2][3] |
Table 2: Physical Properties of 4-Formyl-2-hydroxybenzoic acid
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | [3] |
| Boiling Point | 356.4°C at 760 mmHg | [4] |
| Solubility | Soluble in polar solvents such as water and alcohols | [3] |
| pKa | Not experimentally determined in the reviewed literature. The pKa of the parent compound, 4-hydroxybenzoic acid, is 4.54.[5] The presence of the electron-withdrawing formyl group is expected to increase the acidity of both the carboxylic acid and the phenolic hydroxyl group. | |
| Melting Point | Not specified in the reviewed literature. |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically in the δ 9.5-10.5 ppm range. The three aromatic protons will be in the δ 7.0-8.5 ppm region, with their specific shifts and coupling patterns determined by the electronic effects of the substituents. The acidic protons of the carboxylic acid and phenolic hydroxyl groups will appear as broad singlets, with chemical shifts that are highly dependent on the solvent and concentration. For comparison, the aromatic protons of the related isomer, 5-formylsalicylic acid, appear at δ 8.37, 8.02, and 7.15 ppm in DMSO-d₆.[6]
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons (aldehyde and carboxylic acid) in the δ 165-195 ppm range. The six aromatic carbons will resonate between δ 110-160 ppm, with the carbon attached to the hydroxyl group appearing most upfield and the carbon attached to the carboxylic acid appearing downfield within this range.
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the functional groups present. Key absorption bands are expected as follows:
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O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid -OH group. The phenolic -OH stretch will appear as a sharper band around 3200-3600 cm⁻¹.
-
C=O Stretch: Two distinct carbonyl peaks are anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the aldehyde C=O stretch is found slightly higher, around 1725-1740 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, 4-formyl-2-hydroxybenzoic acid is expected to show a molecular ion peak (M⁺) at an m/z ratio of 166, corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of small, stable molecules such as H₂O (m/z 148), CO from the aldehyde (m/z 138), and the carboxyl group (COOH, m/z 121).
Synthesis and Reactivity
Synthetic Approaches
4-Formyl-2-hydroxybenzoic acid can be synthesized from salicylic acid via electrophilic aromatic substitution. The primary challenge in its synthesis is achieving regioselectivity, as the hydroxyl and carboxyl groups direct incoming electrophiles to specific positions on the aromatic ring.
One common method for introducing a formyl group onto a phenol is the Duff reaction , which uses hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium.[7][8] The reaction proceeds through the formation of an iminium ion electrophile, which then attacks the electron-rich phenol ring. However, when applied to salicylic acid, the Duff reaction typically yields a mixture of 3-formylsalicylic acid and 5-formylsalicylic acid due to the directing effects of the substituents.[9][10] Isolating the desired 4-formyl isomer from this mixture can be challenging.
Experimental Protocol: Formylation of Salicylic Acid via Duff Reaction (Illustrative)
This protocol is representative for the formylation of salicylic acid and will produce a mixture of isomers.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine salicylic acid and an excess of hexamethylenetetramine (typically 1.5-2 equivalents).
-
Solvent Addition: Add a suitable acidic solvent, such as glacial acetic acid or a mixture of acetic acid and glycerol, to the flask.
-
Reflux: Heat the reaction mixture to reflux (typically 140-160 °C) and maintain this temperature with vigorous stirring for several hours (e.g., 5-8 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add an aqueous acid solution (e.g., dilute HCl or H₂SO₄) and heat the mixture for a short period (e.g., 30-60 minutes) to hydrolyze the intermediate Schiff base.
-
Isolation and Purification: Cool the mixture, which should cause the product to precipitate. Collect the solid product by vacuum filtration. The crude product will be a mixture of isomers and will require further purification, typically by column chromatography or fractional crystallization, to isolate the 4-formyl-2-hydroxybenzoic acid.
Chemical Reactivity
The reactivity of 4-formyl-2-hydroxybenzoic acid is dictated by its three functional groups:
-
Carboxylic Acid: Undergoes typical reactions such as esterification with alcohols and conversion to acid chlorides. Its acidity makes it soluble in aqueous bases.
-
Aldehyde: Can be oxidized to a second carboxylic acid group (forming 2-hydroxyterephthalic acid) or reduced to a hydroxymethyl group. It readily undergoes condensation reactions with amines to form Schiff bases and with hydrazines to form hydrazones.
-
Phenol: The hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity is weaker than the carboxylic acid but still allows for salt formation with strong bases.
Biological and Pharmacological Profile
4-Formyl-2-hydroxybenzoic acid has been reported to possess antibiotic and anti-inflammatory properties. The presence of the formyl group is suggested to enhance the antimicrobial activity of the parent hydroxybenzoic acid structure.[11] While specific studies on this isomer are limited, the broader class of hydroxybenzoic acids and their derivatives are well-known for a wide range of biological activities, including antimicrobial, antioxidant, antiviral, and anti-inflammatory effects.[12] This suggests that 4-formyl-2-hydroxybenzoic acid could serve as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.
Safety and Handling
4-Formyl-2-hydroxybenzoic acid is classified as a hazardous substance and requires careful handling to minimize exposure. The Globally Harmonized System (GHS) classifications are summarized below.
Table 3: GHS Hazard Information for 4-Formyl-2-hydroxybenzoic acid
| Hazard Class | Hazard Statement | GHS Code | Reference |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [2] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [2] |
| Skin Sensitization | May cause an allergic skin reaction | H317 | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [2] |
Recommended Handling Procedures:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Formyl-2-hydroxybenzoic acid is a versatile chemical compound with a rich profile of physical, chemical, and biological properties. Its trifunctional nature makes it a reactive and useful intermediate for organic synthesis. While challenges exist in its regioselective synthesis, its potential as a precursor for novel pharmaceuticals and functional materials remains significant. This guide has synthesized the available technical data to provide a solid foundation for researchers and scientists working with this compound, emphasizing both its established characteristics and areas requiring further investigation.
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